molecular formula C13H22BrN B1329943 Benzyltriethylammonium bromide CAS No. 5197-95-5

Benzyltriethylammonium bromide

Cat. No. B1329943
CAS RN: 5197-95-5
M. Wt: 272.22 g/mol
InChI Key: CHQVQXZFZHACQQ-UHFFFAOYSA-M
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Description

Benzyltriethylammonium bromide (BTEAB) is a quaternary ammonium salt compound with a variety of applications in the chemical and pharmaceutical industries. It is an organic compound with the molecular formula C6H15N(CH2CH3)3Br and is used in a wide range of scientific and laboratory experiments. BTEAB is also used in the synthesis of other compounds and in the production of pharmaceuticals.

Scientific Research Applications

Carbene-Catalyzed Reactions

Benzyl bromides, including Benzyltriethylammonium bromide, are frequently used in carbene-catalyzed reactions. A study by Li et al. (2016) describes the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions. These radicals participate in formal 1,2-addition with ketones, leading to tertiary alcohol products. This process allows a polarity-inversion of benzyl bromide and enables unconventional transformations under mild conditions (Li et al., 2016).

Phase-Transfer Catalysis

In a study by Pozzi et al. (2009), an analogue of this compound named 3,5-bis(n-perfluorooctyl)this compound (F-TEBA) was used as a catalyst in solid-liquid phase-transfer catalysis (SL-PTC) conditions. F-TEBA showed efficient catalysis in various reactions and could be recovered and reused multiple times (Pozzi et al., 2009).

Benzylation Reactions

This compound has been used as a phase transfer catalyst in the benzylation of 2-furylacetonitrile, as described in research by Zhang Pu-qing (2007). This study demonstrated the catalyst's role in facilitating the benzylation process, leading to the production of α-benzyl-2-furylacetonitrile and α,α-dibenzyl-2-furylacetonitrile (Zhang, 2007).

Catalysis in Synthesis Processes

In the field of synthetic chemistry, this compound has been used as a catalyst for various synthesis processes. For instance, it was employed in the synthesis of 2-((benzyloxy)methyl)furan in a liquid-liquid-liquid tri-phase transfer catalysis system. This method offered significant conversion, better selectivity, and waste minimization compared to bi-phase systems (Katole & Yadav, 2019).

Applications in Polymerization

In polymer science, this compound has been involved in atom transfer radical polymerization (ATRP) processes. A study by Al‐harthi et al. (2007) utilized a bifunctional initiator, benzal bromide, in the bulk ATRP of styrene and acrylonitrile, demonstratingthe effective use of such catalysts in polymerization processes (Al‐harthi et al., 2007).

Enhanced Organic Reactions

This compound has played a role in facilitating various organic reactions. For instance, in a study by Zimmermann et al. (2011), it was used as a phase transfer catalyst in the palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds, showcasing its effectiveness in complex organic syntheses (Zimmermann et al., 2011).

Applications in Material Science

In the realm of materials science, this compound has been utilized in various studies. A notable example is its use in the electrosynthesis and characterization of organic compounds like 1,2-dibenzyl C60. This study revealed additional reaction products than previously reported, indicating the compound's role in complex material synthesis processes (Zheng et al., 2007).

Photochemical Processes

In photochemical studies, this compound has been part of innovative protocols. Cantillo et al. (2014) developed a continuous-flow protocol for the bromination of benzylic compounds using this compound. This approach demonstrated the scalability and efficiency of photochemical reactions in continuous flow systems (Cantillo et al., 2014).

Mechanism of Action

Target of Action

Benzyltriethylammonium bromide is an organic compound that primarily targets biochemical reactions as a phase-transfer catalyst . It is used as a quaternary ammonium cation phase-transfer catalyst .

Mode of Action

As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It increases the rate of reaction by bringing the reactant into close proximity with the reagent. It is also used as an alkylation reaction catalyst .

Biochemical Pathways

As a phase-transfer catalyst, it is involved in various organic synthesis reactions, including alkylation reactions .

Result of Action

The primary result of this compound’s action is the facilitation of phase-transfer in biochemical reactions, thereby increasing the rate of these reactions . It is also used as an alkylation reaction catalyst .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . The compound’s efficacy and stability might be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment.

Safety and Hazards

Benzyltriethylammonium bromide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Biochemical Analysis

Biochemical Properties

Benzyltriethylammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst It facilitates the transfer of a reactant from one phase to another, thereby increasing the rate of reaction

Cellular Effects

As a phase transfer catalyst, it may influence cellular processes by enhancing the efficiency of reactions within the cell

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a phase transfer catalyst It facilitates the migration of a reactant from one phase to another, enabling reactions that would otherwise be inefficient or impossible

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions . It is hygroscopic, meaning it absorbs moisture from the air This property may influence its long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

As a phase transfer catalyst, it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

Its role as a phase transfer catalyst suggests it may interact with various transporters or binding proteins

properties

IUPAC Name

benzyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVQXZFZHACQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966295
Record name N-Benzyl-N,N-diethylethanaminium bromide
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Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Benzyltriethylammonium bromide
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CAS RN

5197-95-5
Record name Benzyltriethylammonium bromide
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Record name Benzyltriethylammonium bromide
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Record name N-Benzyl-N,N-diethylethanaminium bromide
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Record name Benzyltriethylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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